molecular formula C13H18 B14336139 1,2,3,4,5,6,7,8-Octahydro-1,4-ethano-5,8-methanonaphthalene CAS No. 108587-09-3

1,2,3,4,5,6,7,8-Octahydro-1,4-ethano-5,8-methanonaphthalene

Katalognummer: B14336139
CAS-Nummer: 108587-09-3
Molekulargewicht: 174.28 g/mol
InChI-Schlüssel: JVYHBEASEWIGEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin is a complex organic compound with a unique structure that includes multiple fused rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the fused ring structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters are crucial to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenation and other substitution reactions can occur, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Ethano-5,8-methano-5,6,7,8-tetrahydronaphthalene: Similar structure but different reactivity and applications.

    1,4-Ethano-5,8-methano-5,6,7,8-tetrahydroindene: Another related compound with distinct chemical properties.

Uniqueness

1,4-Ethano-5,8-methano-5,6,7,8-tetrahydrotetralin is unique due to its specific ring structure and the resulting chemical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Eigenschaften

CAS-Nummer

108587-09-3

Molekularformel

C13H18

Molekulargewicht

174.28 g/mol

IUPAC-Name

tetracyclo[6.2.2.13,6.02,7]tridec-2(7)-ene

InChI

InChI=1S/C13H18/c1-2-9-4-3-8(1)12-10-5-6-11(7-10)13(9)12/h8-11H,1-7H2

InChI-Schlüssel

JVYHBEASEWIGEB-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CCC1C3=C2C4CCC3C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.